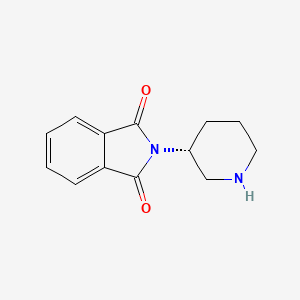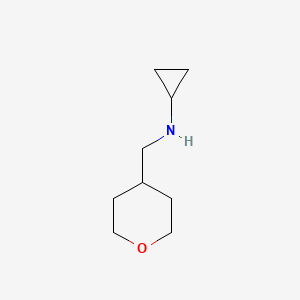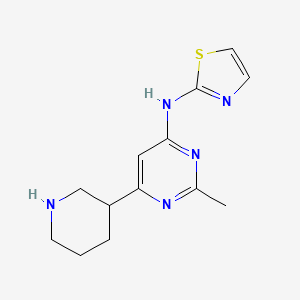
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine
Descripción general
Descripción
(2-Methyl-6-piperidin-3-yl-pyrimidin-4-yl)-thiazol-2-yl-amine, commonly referred to as MPT, is an organic compound that has been studied for its potential applications in a variety of scientific fields. MPT is a heterocyclic compound composed of a thiazole ring, a pyrimidine ring, and a methylated piperidine ring. It is a relatively new compound that has been studied for its potential applications in biochemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Chemistry and Biology
Heterocyclic compounds, like those containing pyrimidine and thiazole rings, play a crucial role in medicinal chemistry due to their diverse biological activities. The study by Boča et al. (2011) reviewed the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), summarizing their preparation, properties, and complex compounds. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting areas where similar compounds might be applied (Boča, Jameson, & Linert, 2011).
Antitubercular Activity
The modification of compounds structurally related to isoniazid, with substitutions such as pyridine, has been explored for antitubercular activity. Asif (2014) evaluated derivatives of isoniazid and pyridine-4-yl-oxadiazole for their anti-tubercular activity against various mycobacterial strains. This suggests that compounds with similar structural features could be explored for their potential antitubercular properties (Asif, 2014).
Optical Sensors and Biological Applications
Compounds with pyrimidine derivatives are significant in synthesizing optical sensors and have various biological and medicinal applications. Jindal and Kaur (2021) highlighted the role of pyrimidine-based compounds as exquisite sensing materials, indicating the potential for compounds with pyrimidine motifs to be used in sensor technologies and biological research (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
N-(2-methyl-6-piperidin-3-ylpyrimidin-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5S/c1-9-16-11(10-3-2-4-14-8-10)7-12(17-9)18-13-15-5-6-19-13/h5-7,10,14H,2-4,8H2,1H3,(H,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZALAZQYBHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=NC=CS2)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-6-(piperidin-3-yl)pyrimidin-4-yl)thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



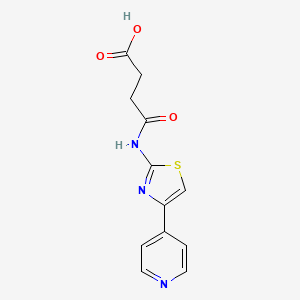
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
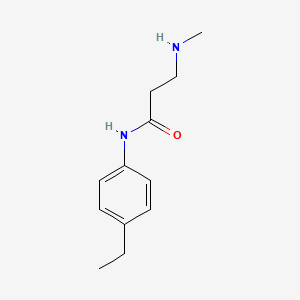

![1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B1399092.png)

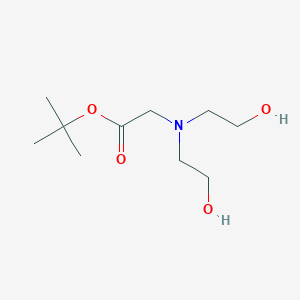
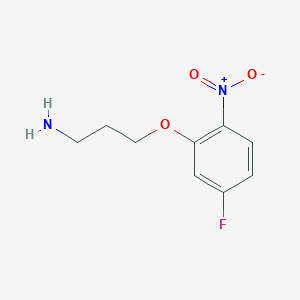

![Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate](/img/structure/B1399101.png)
